molecular formula C24H23N3 B10877442 2-(Cyclohexylamino)-4,6-diphenylpyridine-3-carbonitrile

2-(Cyclohexylamino)-4,6-diphenylpyridine-3-carbonitrile

Cat. No.: B10877442
M. Wt: 353.5 g/mol
InChI Key: UFBNWZVIMRSRBK-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • CHES can be synthesized through various routes. One common method involves the alkylation of taurine (2-aminoethanesulfonic acid) with cyclohexylamine.
    • The reaction proceeds as follows:

      Cyclohexylamine+TaurineCHES\text{Cyclohexylamine} + \text{Taurine} \rightarrow \text{CHES} Cyclohexylamine+Taurine→CHES

    • Industrial production methods may involve large-scale synthesis using optimized conditions.
  • Chemical Reactions Analysis

    • CHES is primarily used as a buffer, but it can also participate in chemical reactions.
    • Reactions it may undergo include oxidation, reduction, and substitution. Common reagents and conditions depend on the specific reaction.
    • Major products formed from these reactions would vary based on the reaction type.
  • Scientific Research Applications

      Biochemical Research: CHES is widely utilized as a buffer in investigations on pH-dependent processes in enzymology.

      Biological and Medical Research: Researchers use CHES to maintain stable pH conditions in experiments involving enzymes, proteins, and other biomolecules.

      Industrial Applications: Its buffering capacity makes it valuable in various industrial processes.

  • Mechanism of Action

    • CHES does not have a specific biological mechanism of action beyond its buffering properties. Its primary role is to maintain pH stability in experimental systems.
  • Comparison with Similar Compounds

    • CHES is unique due to its zwitterionic nature, combining both acidic and basic functionalities.
    • Similar compounds include other buffers like HEPES, Tris, and MES, but CHES stands out for its specific properties.

    Remember that CHES is commonly used in research laboratories, and its precise applications depend on the context of the experiment.

    Properties

    Molecular Formula

    C24H23N3

    Molecular Weight

    353.5 g/mol

    IUPAC Name

    2-(cyclohexylamino)-4,6-diphenylpyridine-3-carbonitrile

    InChI

    InChI=1S/C24H23N3/c25-17-22-21(18-10-4-1-5-11-18)16-23(19-12-6-2-7-13-19)27-24(22)26-20-14-8-3-9-15-20/h1-2,4-7,10-13,16,20H,3,8-9,14-15H2,(H,26,27)

    InChI Key

    UFBNWZVIMRSRBK-UHFFFAOYSA-N

    Canonical SMILES

    C1CCC(CC1)NC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N

    Origin of Product

    United States

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